molecular formula C11H13N3 B3207797 methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine CAS No. 1048983-27-2

methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Cat. No.: B3207797
CAS No.: 1048983-27-2
M. Wt: 187.24 g/mol
InChI Key: LMAVLCDHNFUPNX-UHFFFAOYSA-N
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Description

methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This amine-substituted imidazole derivative serves as a valuable building block in medicinal chemistry and drug discovery research. The compound features a phenyl-substituted 1H-imidazole core, a scaffold recognized for its diverse biological activities and presence in pharmacologically active molecules . Similar imidazole-based structures have been identified as inhibitors of biologically significant targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Vascular Adhesion Protein-1 (VAP-1) , highlighting the potential of this chemical class in developing therapeutics for immunology and metabolic diseases. The structural motif of the 1H-imidazol-2-amine is also a key component in the synthesis of covalent inhibitors for targets like the p97 ATPase, an important protein in cancer research . As a versatile synthetic intermediate, it can be utilized to generate libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its chemical properties to explore new biological pathways and develop novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-8-11-13-7-10(14-11)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAVLCDHNFUPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048983-27-2
Record name methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine
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Strategic Synthetic Methodologies for Methyl 4 Phenyl 1h Imidazol 2 Yl Methyl Amine

Retrosynthetic Analysis of the Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Core

A logical retrosynthetic analysis of the target compound, this compound, reveals several key disconnections that form the basis of a practical forward synthesis. The primary disconnection is the carbon-nitrogen bond of the secondary amine, which points to a reductive amination pathway. This identifies methylamine (B109427) and the precursor aldehyde, 4-phenyl-1H-imidazole-2-carbaldehyde, as key intermediates.

Further disconnection of the aldehyde at the C2-position of the imidazole (B134444) ring suggests a formylation reaction of a protected 4-phenyl-1H-imidazole. This step is crucial for introducing functionality at the otherwise less reactive C2 position. Finally, the core 4-phenyl-1H-imidazole ring can be disconnected through several established imidazole syntheses. The most common and direct approach involves the condensation of a phenacyl-type precursor, such as 2-bromoacetophenone (B140003), with a source of the remaining ring atoms, typically formamide (B127407) or its equivalents. This retrosynthetic strategy provides a clear and convergent route to the target molecule, breaking it down into readily available starting materials.

Diverse Synthetic Routes to Access this compound

Construction of the 4-Phenyl-1H-imidazole Ring Precursor

The formation of the 4-phenyl-1H-imidazole scaffold is the foundational step in the synthesis. A prevalent and effective method involves the reaction of an α-haloketone with formamide. nih.gov Specifically, the condensation of 2-bromoacetophenone with formamide provides 4-phenyl-1H-imidazole in good yields. nih.gov This reaction is robust and tolerates a variety of substituents on the phenyl ring.

Alternative methods for imidazole synthesis include multicomponent reactions like the Debus-Radziszewski synthesis, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgmdpi.com In the context of 4-phenyl-1H-imidazole, phenylglyoxal (B86788) could react with formaldehyde (B43269) and ammonia. While powerful for generating highly substituted imidazoles, the simpler two-component synthesis from 2-bromoacetophenone is often more direct for this specific substitution pattern. Greener synthetic approaches, such as using ultrasonic irradiation to promote the reaction between phenylglyoxal monohydrate, ammonium (B1175870) acetate, and an aldehyde, have also been developed, often reducing reaction times and avoiding hazardous solvents.

Formation of the Methylene-Amine Linkage at the Imidazole 2-Position

With the 4-phenyl-1H-imidazole core in hand, the next critical step is the introduction of the C2-substituent. Direct electrophilic substitution at the C2 position of imidazole is challenging. A more reliable strategy involves protecting the N-H protons of the imidazole ring, for example with a trityl (triphenylmethyl) group, to enhance the acidity of the C2-proton.

Subsequent treatment of the N-protected imidazole with a strong base, such as n-butyllithium, results in regioselective deprotonation at the C2 position. This generates a potent nucleophile that can react with an appropriate electrophile. To install the required aldehyde functionality, the lithiated intermediate is quenched with a formylating agent like N,N-dimethylformamide (DMF). Acidic workup then removes the protecting group and yields the key intermediate, 4-phenyl-1H-imidazole-2-carbaldehyde.

Introduction and Functionalization of the N-Methylamino Group

The final step in the synthesis is the conversion of the aldehyde group of 4-phenyl-1H-imidazole-2-carbaldehyde into the target methylaminomethyl group. This transformation is most commonly achieved via reductive amination. organic-chemistry.org The aldehyde is first condensed with methylamine to form an intermediate imine (or iminium ion under acidic conditions). This imine is then reduced in situ to the desired secondary amine.

Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org Sodium cyanoborohydride is particularly effective as it is mild and selectively reduces the iminium ion in the presence of the starting aldehyde, which can improve yields. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. mdpi.com This one-pot procedure is highly efficient and provides a direct route to this compound from the precursor aldehyde. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic route from a laboratory scale to a larger, more scalable process. For the synthesis of this compound, each key step can be fine-tuned to maximize yield and purity while minimizing reaction time and waste.

For the initial formation of the 4-phenyl-1H-imidazole ring, parameters such as solvent, temperature, and reaction time are critical. While formamide can act as both reactant and solvent, using co-solvents can influence solubility and reaction rates. Microwave-assisted synthesis has emerged as a powerful tool for accelerating this type of cyclization, often leading to significantly reduced reaction times and improved yields compared to conventional heating. orientjchem.orgresearchgate.net

The optimization of the reductive amination step involves careful selection of the reducing agent, solvent, and pH. The pH of the reaction medium is particularly important as imine formation is typically favored under mildly acidic conditions, which also facilitate the reduction. The choice of solvent can also impact reaction efficiency.

Below is an interactive data table illustrating a hypothetical optimization study for the reductive amination step.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH₄Methanol251265
2NaBH₄Ethanol251268
3NaBH₃CNMethanol25885
4NaBH₃CNMethanol01282
5H₂/Pd-CMethanol252490
6H₂/Pd-CEthanol50692

This table presents hypothetical data for illustrative purposes.

Such systematic studies allow for the identification of optimal conditions—in this hypothetical case, catalytic hydrogenation (H₂/Pd-C) at elevated temperature appears most efficient—ensuring a robust and scalable process.

Investigation of Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity is a key consideration in the synthesis of substituted imidazoles. rsc.org In the formation of the 4-phenyl-1H-imidazole ring from 2-bromoacetophenone and formamide, the regiochemical outcome is inherently controlled by the nature of the starting materials, leading specifically to the 4-phenyl isomer rather than the 5-phenyl isomer. nih.gov

The subsequent functionalization at the C2 position also demonstrates high regioselectivity. The C2-proton of the imidazole ring is the most acidic, and its acidity is further enhanced upon N-protection. Therefore, deprotonation with a strong base like n-butyllithium occurs almost exclusively at this site, allowing for the specific introduction of the formyl group at the desired position. This inherent electronic property of the imidazole ring provides excellent regiochemical control over the synthesis. rsc.org

Regarding stereochemistry, the final target molecule, this compound, is achiral. It does not possess any stereocenters. Consequently, issues of stereochemical control, such as enantioselectivity or diastereoselectivity, are not relevant to its synthesis. Should chiral substituents be introduced on the phenyl ring or the methylamino group in derivative syntheses, stereochemical considerations would then become a critical aspect of the synthetic design.

Chemical Reactivity and Advanced Derivatization of Methyl 4 Phenyl 1h Imidazol 2 Yl Methyl Amine

Reactivity Profiles of the Imidazole (B134444) Nitrogen Atoms in Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

The imidazole ring contains two nitrogen atoms with distinct electronic environments. One is a pyrrole-type nitrogen (N-1), which bears a hydrogen atom and contributes two pi electrons to the aromatic system. The other is a pyridine-type nitrogen (N-3), which has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. nih.gov This difference in hybridization and electronic contribution dictates their reactivity towards electrophiles and their ability to coordinate with metal ions. The N-3 atom is generally more nucleophilic and basic, making it the primary site for protonation and coordination. nih.gov

The imidazole moiety can undergo N-alkylation and N-acylation, but the presence of two distinct nitrogen atoms can lead to the formation of regioisomers. The reaction typically proceeds via deprotonation of the N-1 nitrogen with a base, followed by nucleophilic attack on an alkyl or acyl halide. However, direct reaction with electrophiles can also occur.

N-Alkylation: The reaction of the imidazole ring with alkylating agents, such as alkyl halides or sulfates, in the presence of a base (e.g., NaH, K₂CO₃) can yield N-1 or N-3 substituted products. The regioselectivity of the reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. beilstein-journals.org For instance, bulkier alkyl groups may preferentially react at the less sterically hindered N-1 position. The choice of solvent and base can also alter the N-1/N-2 distribution in related heterocyclic systems. beilstein-journals.org

N-Acylation: Acylation with reagents like acyl chlorides or anhydrides typically occurs under basic conditions. The resulting N-acylimidazole is often more reactive than the parent imidazole and can act as an acyl transfer agent.

The table below summarizes typical conditions for these reactions, generalized from imidazole chemistry.

Reaction TypeReagent ExamplesCatalyst/Base ExamplesTypical Products
N-Alkylation Methyl iodide (CH₃I), Benzyl bromide (BnBr)Sodium hydride (NaH), Potassium carbonate (K₂CO₃)N-1 and/or N-3 alkylated imidazole derivatives
N-Acylation Acetyl chloride (CH₃COCl), Acetic anhydride (B1165640) ((CH₃CO)₂O)Triethylamine (Et₃N), Pyridine (B92270)N-1 and/or N-3 acylated imidazole derivatives

The pyridine-type nitrogen (N-3) of the imidazole ring possesses a lone pair of electrons that is readily available for coordination with transition metal ions. wikipedia.org Imidazole and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of metals. researchgate.netrdd.edu.iq These complexes are integral to the structure and function of many metalloenzymes, where the imidazole side chain of histidine residues coordinates to metal cofactors. wikipedia.org

The coordination can lead to the formation of complexes with different geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.org Homoleptic octahedral complexes, for example, have been characterized for Fe²⁺, Co²⁺, and Ni²⁺. wikipedia.org

The table below lists transition metals known to form complexes with imidazole ligands and the typical geometries of these complexes.

Transition Metal IonTypical Coordination NumberCommon Geometries
Iron (Fe²⁺/Fe³⁺) 6Octahedral
Cobalt (Co²⁺) 4, 6Tetrahedral, Octahedral
Nickel (Ni²⁺) 4, 6Square Planar, Octahedral
Copper (Cu²⁺) 4Square Planar
Zinc (Zn²⁺) 4Tetrahedral

Transformations Involving the Exocyclic Methylamino Functionality

The exocyclic methylamino group is a secondary amine, which is a key functional group for a variety of chemical transformations. Its nucleophilicity allows for reactions with a wide range of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The hydrogen atom on the secondary amine nitrogen can be substituted through reactions with various electrophilic reagents. britannica.com

N-Alkylation: Reaction with alkyl halides (R-X) leads to the formation of a tertiary amine. The reactivity of the amine nitrogen generally increases with alkylation, which can sometimes lead to overalkylation, although methods for selective mono-alkylation exist. acs.orgorganic-chemistry.org

N-Acylation: This is a fundamental reaction where an acyl group (R-C=O) is introduced by reacting the amine with an acyl chloride or anhydride. This reaction forms a stable amide derivative. britannica.com

N-Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl), such as tosyl chloride or mesyl chloride, in the presence of a base yields a sulfonamide.

These functionalization reactions are summarized in the table below.

Reaction TypeReagent ClassProduct Class
N-Alkylation Alkyl Halides (e.g., CH₃CH₂Br)Tertiary Amine
N-Acylation Acyl Chlorides (e.g., C₆H₅COCl)Amide
N-Sulfonylation Sulfonyl Chlorides (e.g., CH₃SO₂Cl)Sulfonamide

The methylamino group can undergo both oxidation and reduction reactions, depending on the reagents and conditions employed.

Oxidation: Secondary amines can be oxidized by various oxidizing agents. For example, treatment with hydrogen peroxide or peroxy acids can form hydroxylamines (R₂NOH). britannica.comyoutube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to the cleavage of the C-N bond or the formation of imines if a suitable hydrogen is present on an adjacent carbon. britannica.comacs.org

Reduction: While the amine itself is in a reduced state, reduction pathways are relevant in the context of its synthesis. For example, the formation of this compound can be achieved via the reduction of a corresponding imine or amide. Reductive amination, the process of forming an amine from a carbonyl compound and an amine via an imine intermediate, is a common synthetic strategy. organic-chemistry.orgnih.gov

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgwikipedia.org Secondary amines, such as the methylamino group in the title compound, react with aldehydes and ketones to form an unstable carbinolamine intermediate. mnstate.edu This intermediate cannot eliminate water to form a stable neutral imine in the same way as a primary amine. Instead, under acidic conditions, it dehydrates to form a positively charged iminium ion (R₂C=NR'₂⁺). libretexts.org

The formation of this iminium ion is a crucial step in many organic reactions. Iminium ions are highly electrophilic and can react with various nucleophiles. If the starting carbonyl compound has an α-hydrogen, the iminium ion can be deprotonated by a base to form an enamine. libretexts.org

The general mechanism for the reaction of a secondary amine with a ketone is shown below:

Nucleophilic attack: The nitrogen of the secondary amine attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then becomes a neutral carbinolamine.

Protonation of hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

This reactivity allows for the coupling of the amine with various carbonyl-containing molecules, expanding its synthetic utility.

Electrophilic Aromatic Substitution Reactions on the Phenyl and Imidazole Rings

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org In this compound, both the phenyl and imidazole rings can potentially undergo substitution, but their reactivity is highly dependent on the reaction conditions, particularly the pH. nih.gov

Reactivity of the Imidazole Ring: The imidazole ring is a π-excessive heterocycle, which generally makes it more reactive towards electrophiles than benzene. Substitution typically occurs at the C5 position, as the C2 and C4 positions are already substituted. However, the imidazole nitrogen atoms are basic and will be protonated under the strongly acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation). This protonation results in the formation of an imidazolium (B1220033) cation, which is strongly electron-withdrawing and significantly deactivates the heterocyclic ring to further electrophilic attack.

Reactivity of the Phenyl Ring: The reactivity of the phenyl ring is influenced by the substituent at its C1 position, which is the entire 2-(methylaminomethyl)-1H-imidazol-4-yl group. Under acidic conditions, protonation of the imidazole and the side-chain amine makes this substituent a potent deactivating group due to its positive charge and inductive electron withdrawal. Consequently, electrophilic attack on the phenyl ring is slowed, and substitution is directed primarily to the meta positions. youtube.com

In contrast, under neutral or non-acidic conditions, the imidazole ring can act as a weak activating group (donating π-electron density), directing substitution to the ortho and para positions of the phenyl ring. However, achieving SEAr under such conditions is often challenging as potent electrophiles typically require acidic catalysts. lkouniv.ac.in

Common Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (–NO₂) is typically performed with a mixture of nitric acid and sulfuric acid. These conditions would protonate the target molecule, leading to deactivation of both rings. The expected major product would be the result of nitration at the meta position of the phenyl ring. nih.govscirp.org

Halogenation: Halogenation with agents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) also involves acidic conditions. wikipedia.org Similar to nitration, this would favor substitution at the meta position of the phenyl ring. Computational studies on imidazole halogenation suggest that the mechanism can also proceed via an initial N-halogenation followed by a rearrangement to the C5 position, a pathway that might be accessible under specific, non-acidic conditions. csic.es

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally incompatible with this substrate. The Lewis acid catalyst (e.g., AlCl₃) would complex strongly with the basic nitrogen atoms of the imidazole ring and the side-chain amine. This complexation deactivates the system so severely that the reaction typically fails to proceed. libretexts.org

ReactionTypical ReagentsExpected Major Product on Phenyl RingReactivity of Imidazole RingRationale
NitrationHNO₃, H₂SO₄Meta-substitutionDeactivatedProtonation of N atoms creates a strongly deactivating, meta-directing group. youtube.com
BrominationBr₂, FeBr₃Meta-substitutionDeactivatedLewis acid complexation and protonation deactivates the system and directs meta. libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl₃No ReactionNo ReactionCatalyst complexation with basic nitrogen atoms inhibits the reaction. libretexts.org

Nucleophilic Reactivity and Ring-Opening Pathways

The nucleophilic character of this compound is dominated by its nitrogen atoms. The imidazole ring itself is a robust aromatic system and is generally resistant to nucleophilic attack and ring-opening pathways.

Nucleophilic Centers: The molecule possesses three primary nucleophilic sites:

Side-Chain Amine Nitrogen: The secondary amine in the (methylamino)methyl group is the most nucleophilic site in the molecule. It readily participates in reactions with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to form the corresponding tertiary amines, amides, and urea (B33335) derivatives.

Imidazole N1 Nitrogen: After deprotonation with a suitable base (e.g., NaH), the N1 nitrogen becomes a potent nucleophile, enabling N-alkylation or N-arylation of the imidazole ring.

Imidazole N3 Nitrogen: The pyridine-like N3 nitrogen is a Lewis basic site and can act as a nucleophile. It is involved in hydrogen bonding and can react with strong electrophiles to form quaternary imidazolium salts. Research has shown that imidazoles can act as nucleophiles to initiate the ring-opening of highly strained molecules like epoxides. acs.org

Ring-Opening Pathways: The imidazole ring is characterized by significant aromatic stabilization energy, making it highly resistant to degradation. Nucleophilic ring-opening is not a common reaction pathway for simple imidazole derivatives under standard laboratory conditions. Such reactions typically require extreme conditions or highly activated imidazole systems (e.g., those with multiple strong electron-withdrawing groups or fused to a strained ring system), which are not characteristic of the title compound. The primary focus of its nucleophilic chemistry is therefore centered on the reactivity of its exocyclic amine and the ring nitrogen atoms.

Nucleophilic SiteRelative ReactivityTypical ReactionsExample Electrophiles
Side-Chain Amine (N-H)HighAlkylation, Acylation, SulfonylationCH₃I, Acetyl Chloride, TsCl
Imidazole N1 (deprotonated)Moderate-HighN-Alkylation, N-ArylationBenzyl bromide, Iodobenzene
Imidazole N3ModerateQuaternization, H-bondingCH₃I (at high temp/pressure)

C-H Functionalization Strategies for this compound Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov Both the imidazole and phenyl rings of the title compound possess C-H bonds that can be targeted for such transformations.

Functionalization of the Imidazole Ring: The C5 position of the imidazole ring is the most viable site for direct C-H functionalization. Palladium-catalyzed direct arylation reactions have been successfully applied to a variety of imidazole derivatives, showing high regioselectivity for the C5 position. unipi.itresearchgate.net These reactions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a ligand, a base, and an aryl halide coupling partner. The directing ability of the imidazole nitrogen atoms facilitates the C-H activation step, making this a highly effective strategy for introducing new aryl groups at the C5 position.

Another strategy involves directed metalation. After protecting the N1-H (for example, with a trityl group), treatment with a strong base like n-butyllithium can selectively deprotonate a specific C-H bond (often at C2), and the resulting lithiated intermediate can be trapped with various electrophiles. nih.gov While the C2 position is substituted in the title compound, this methodology highlights the potential for selective C-H activation on the imidazole core.

Functionalization of the Phenyl Ring: Directing C-H functionalization to a specific position on the phenyl ring is more challenging due to the presence of multiple, electronically similar C-H bonds. Success often relies on the use of a directing group. The nitrogen atom of the side-chain amine or the N3 atom of the imidazole could potentially serve as a directing group to guide a transition metal catalyst to activate the ortho C-H bonds of the phenyl ring.

Target SiteMethodologyTypical Catalyst/ReagentOutcomeReference Principle
Imidazole C5-HDirect ArylationPd(OAc)₂, Ligand, BaseFormation of a C5-Aryl bondPalladium-catalyzed C-H activation is well-established for C5 of imidazoles. unipi.itresearchgate.net
Phenyl C-H (ortho)Directed C-H ActivationRh(III) or Pd(II) catalystsFunctionalization at the ortho positionCoordination of the catalyst to a heteroatom directs functionalization to the proximal C-H bond.

Chemo- and Regioselectivity in the Derivatization of Multi-Functional this compound

The presence of multiple reactive sites makes chemo- and regioselectivity a central challenge in the derivatization of this compound. The outcome of a reaction is highly dependent on the choice of reagents, catalysts, solvents, and the use of protecting groups.

Competition Between Nucleophilic Sites: The primary competition is between the three nitrogen atoms.

Side-Chain Amine vs. Imidazole N1-H: In the presence of a single equivalent of a base and an alkylating agent, a mixture of products is likely. The side-chain amine is generally more nucleophilic than the neutral imidazole N1. However, deprotonation of the N1-H with a strong, non-nucleophilic base (like NaH) followed by the addition of an electrophile is a standard method for achieving selective N1-alkylation. beilstein-journals.org

N1 vs. N3 Alkylation: Alkylation of N1 occurs after deprotonation, while alkylation of N3 occurs on the neutral imidazole to form a charged imidazolium salt. N1 alkylation is generally favored under basic conditions, while N3 quaternization can occur with highly reactive electrophiles like methyl iodide, often requiring heat.

Control via Protecting Groups: To achieve selective functionalization, a protecting group strategy is often necessary. For instance, to functionalize the imidazole C5-H via direct arylation without interference from the nucleophilic side chain, the amine can be temporarily protected as an amide or a carbamate (B1207046) (e.g., Boc-protected). This protection scheme would allow for C-H functionalization to proceed, after which the protecting group can be removed. Similarly, protecting the N1 position with a bulky group like trityl can direct lithiation to other positions on the ring. nih.gov

Selectivity in Electrophilic vs. C-H Functionalization: The choice between electrophilic substitution and C-H functionalization is determined by reaction conditions.

Electrophilic Substitution (SEAr): Favored by strong acids and powerful electrophiles. As discussed, this will almost certainly lead to substitution at the meta position of the phenyl ring due to deactivation by the protonated substituent.

C-H Functionalization: Favored by transition metal catalysts and often performed under basic or neutral conditions. This approach offers an alternative regiochemical outcome, allowing for selective functionalization at the imidazole C5 position or the phenyl ortho position, sites that are not accessible via classical SEAr. unipi.it

Target SiteDesired ReactionStrategy for SelectivityKey Conditions/Reagents
Side-Chain AmineN-AcylationReact with acyl chloride at low temperature.Acetyl chloride, triethylamine
Imidazole N1-HN-AlkylationProtect side-chain amine; deprotonate N1 with strong base.1. Boc₂O; 2. NaH; 3. RX; 4. Deprotection
Imidazole C5-HC-ArylationProtect both N-H groups.1. Protection; 2. Pd(OAc)₂, Ar-X, Base; 3. Deprotection
Phenyl Ring (meta)NitrationUse strong acid conditions to deactivate and direct.HNO₃, H₂SO₄

Advanced Computational and Theoretical Investigations of Methyl 4 Phenyl 1h Imidazol 2 Yl Methyl Amine

Quantum Chemical Studies on Electronic Structure, Bonding, and Aromaticity of the Imidazole (B134444) Core

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of the 4-phenyl-1H-imidazole core of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine. The imidazole ring is an aromatic heterocycle with a sextet of π-electrons, a feature that is central to its chemical behavior.

Electronic Structure and Bonding: First-principles calculations on related phenyl-imidazole structures reveal the nature of the covalent bonds and the electronic distribution. researchgate.net The attachment of the phenyl group to the imidazole ring creates a conjugated system, allowing for delocalization of electron density between the two rings. Natural Bond Orbital (NBO) analysis is a common technique used to quantify this interaction. NBO calculations show intermolecular charge transfer (ICT) within the molecule, confirming the electronic communication between the phenyl and imidazole moieties. bohrium.com The electronic density of states (EDOS) calculated for 2-phenyl-1H-imidazole, a structural isomer, indicates a band gap of approximately 2.22 eV, providing an estimate of the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Aromaticity: The aromaticity of the imidazole core is a key determinant of its stability and reactivity. This property arises from the cyclic arrangement of p-orbitals containing 6 π-electrons, conforming to Hückel's rule. DFT studies confirm the planarity and delocalized electronic structure characteristic of aromatic systems. The introduction of substituents, such as the phenyl and methylaminomethyl groups, can modulate the electron density within the ring but does not disrupt its fundamental aromatic character.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are crucial for understanding the molecule's reactivity and electronic transitions. For imidazole derivatives, the HOMO is often distributed over the entire molecule, including the imidazole and phenyl rings, while the LUMO is similarly delocalized. orientjchem.orgnih.gov The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov Theoretical calculations for similar 4,5-diphenyl-imidazole derivatives show that the HOMO-LUMO gap is a key factor in their nonlinear optical properties. researchgate.net

Table 1: Calculated Electronic Properties of a Representative 4-Phenylimidazole (B135205) Core Data synthesized from DFT studies on analogous compounds.

PropertyCalculated ValueSignificance
HOMO Energy~ -5.6 eVIndicates electron-donating ability
LUMO Energy~ -1.7 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 3.9 eVRelates to chemical reactivity and stability
Dipole Moment~ 3.6 DQuantifies molecular polarity

Conformational Landscape and Tautomerism of this compound

The structural flexibility and potential for tautomerism are defining features of this compound.

Tautomerism: Unsymmetrically substituted imidazoles, such as the title compound, can exist as two distinct tautomers due to the migration of the proton between the two ring nitrogen atoms (N-1 and N-3). In this case, the two forms would be the 4-phenyl and 5-phenyl tautomers.

DFT calculations are highly effective at predicting the relative stability of these tautomers. Studies on 4-phenylimidazole and its derivatives consistently show that one tautomer is more stable than the other, although the energy difference can be small. bohrium.comnih.gov For 2-phenylimidazole (B1217362) aldehydes, the energy difference between tautomers is calculated to be in the range of 2.5–3.1 kcal/mol in the gas phase. nih.gov The presence of the methylaminomethyl group at the 2-position and the phenyl group at the 4-position will influence the electronic and steric environment, thereby affecting the tautomeric equilibrium. The relative stability is also sensitive to the solvent environment. nih.gov

Table 2: Predicted Tautomeric Forms of the Imidazole Core

TautomerDescriptionRelative Stability Prediction
Tautomer A4-phenyl-1H-imidazole isomerOften found to be the more stable form in related compounds. bohrium.com
Tautomer B5-phenyl-1H-imidazole isomerGenerally calculated to be slightly higher in energy. bohrium.comnih.gov

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound in a condensed phase, such as in a solvent. These simulations model the atomic motions over time, providing a detailed picture of solute-solvent interactions. rdd.edu.iq

An MD simulation of the title compound in an aqueous solution would reveal the structure and dynamics of the surrounding water molecules. The imidazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the sp2-hybridized nitrogen atoms). nih.gov The amine group in the side chain also actively participates in hydrogen bonding.

Key simulated behaviors include:

Hydration Shells: Radial distribution functions (RDFs) calculated from MD trajectories can identify structured layers of solvent molecules around specific atoms of the solute. rdd.edu.iq Simulations on imidazole in water show stable hydration shells around the nitrogen sites. rdd.edu.iq

Hydrogen Bonding: MD simulations can quantify the average number and lifetime of hydrogen bonds between the molecule and the solvent. The N-H proton of the imidazole ring and the amine group are expected to be strong hydrogen bond donors, while the imine-like nitrogen (N-3) is a strong acceptor.

Dynamic Motion: The simulations track the rotational and translational motion of the molecule, as well as the conformational flexibility of the side chain and the rotation of the phenyl group. This provides insight into how the molecule explores its conformational space in solution.

Prediction of Reactivity and Mechanistic Pathways using Density Functional Theory (DFT)

DFT is a powerful tool for predicting the chemical reactivity of a molecule and exploring the mechanisms of its potential reactions.

Reactivity Descriptors: Several parameters derived from DFT calculations serve as reactivity descriptors:

FMO Analysis: The shapes and energies of the HOMO and LUMO orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively. The regions of the molecule with the largest HOMO coefficients are most susceptible to attack by electrophiles, while regions with the largest LUMO coefficients are prone to attack by nucleophiles. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. tandfonline.com Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For imidazole derivatives, the most negative potential is often located on the sp2 nitrogen atom (N-3). orientjchem.org

Mechanistic Pathways: DFT can be used to model the transition states of chemical reactions involving this compound. By calculating the energy barriers for different possible reaction pathways, the most likely mechanism can be identified. For example, in studying base-catalyzed reactions of related imidazole-2-thiols, steric effects in the transition state were found to dictate the reaction pathway. researchgate.net For the title compound, DFT could be used to investigate mechanisms of N-alkylation, electrophilic substitution on the phenyl or imidazole ring, or reactions involving the side-chain amine.

In Silico Screening and Design Principles for Novel Derivatives Based on this compound

The this compound scaffold serves as a valuable starting point for the design of new molecules with tailored properties, often guided by in silico (computational) methods.

Design Principles: The design of novel derivatives is based on modifying the core structure to optimize interactions with a specific biological target or to tune its physicochemical properties. The imidazole ring is considered a "privileged scaffold" because its derivatives have a wide range of biological activities. researchgate.net Key design principles include:

Structure-Activity Relationship (SAR) Studies: Computational docking can be used to predict how a series of related compounds bind to a biological target, such as an enzyme active site. nih.govmdpi.com This helps establish relationships between structural modifications and binding affinity.

Scaffold Hopping: The imidazole core can be replaced with other heterocyclic rings to explore new chemical space while retaining key interaction points. nih.gov

Substituent Modification: The properties of the molecule can be fine-tuned by altering the substituents. researchgate.net For instance:

Modifying the phenyl ring (e.g., adding electron-withdrawing or -donating groups) can alter the electronic properties of the entire molecule.

Changing the alkyl group on the side-chain amine can affect solubility, steric bulk, and hydrogen bonding capacity.

Alkylation or acylation at the N-1 position of the imidazole ring is a common strategy to modulate properties and prevent tautomerism. nih.gov

Table 3: Strategies for Derivative Design

Modification SiteRationale for ModificationPotential Outcome
Phenyl Ring (Position 4)Modulate electronics (π-π stacking, polarity)Altered binding affinity, solubility
Side Chain (Position 2)Alter steric bulk, basicity, H-bondingImproved target specificity, pharmacokinetic properties
Imidazole Nitrogen (N-1)Block tautomerism, introduce new functional groupsEnhanced stability, new interaction points

In silico screening involves using computational methods to evaluate large virtual libraries of compounds derived from the parent scaffold. Techniques like molecular docking and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling can rapidly identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. mdpi.comnih.gov

Non Clinical Applications of Methyl 4 Phenyl 1h Imidazol 2 Yl Methyl Amine and Its Derivatives

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine as a Ligand in Catalysis

The nitrogen atoms within the imidazole (B134444) ring of this compound and its derivatives serve as excellent coordination sites for a wide array of metal ions. This coordinating ability has been harnessed in the field of catalysis, where the ligand's structure can be tailored to influence the catalytic activity and selectivity of the resulting metal complexes.

Design and Synthesis of Metal Complexes for Homogeneous and Heterogeneous Catalysis

The synthesis of metal complexes incorporating 4-phenyl-1H-imidazole derivatives has been an active area of research. These ligands can be prepared through established synthetic routes, such as the reaction of α-bromo-ketones with formamide (B127407). nih.gov The resulting imidazole core can then be further functionalized. For instance, N-alkylation can be achieved by deprotonation with a strong base like sodium hydride, followed by reaction with an appropriate alkyl halide. nih.gov

Once synthesized, these imidazole-based ligands have been used to create a variety of transition metal complexes. For example, reactions of 1-(4-nitrophenyl)imidazole with various metal chlorides, nitrates, and perchlorates have yielded complexes with cobalt, nickel, copper, and zinc. researchgate.net The coordination geometry of these complexes can vary, with examples of both tetrahedral and octahedral arrangements. researchgate.net Similarly, 1-(4-cyanophenyl)imidazole has been used to synthesize zinc and cadmium complexes with diverse structural motifs. researchgate.net

The catalytic applications of such complexes are broad. While specific catalytic studies on complexes of this compound are not extensively documented, related imidazole-containing metal complexes have shown promise. For instance, metal complexes with imidazole-based ligands have been investigated for their potential in various catalytic transformations. The structural versatility of these ligands allows for the fine-tuning of the metal center's electronic and steric environment, which is crucial for optimizing catalytic performance.

LigandMetal IonResulting Complex FormulationPotential Catalytic Application
1-(4-nitrophenyl)imidazoleCo(II), Ni(II), Cu(II), Zn(II)[M(nopi)₂Cl₂], M(nopi)₉₂, [Cu(nopi)₄(NO₃)₂]General Catalysis
1-(4-cyanophenyl)imidazoleZn(II), Cd(II)[M(CPI)₂Cl₂], M(CPI)₆₂Lewis Acid Catalysis
4,5-diphenylimidazoleAg(I), Cu(II)Ag(Hdpi)₂·(H₂O), [Cu(dpi)]Redox Catalysis

Exploration in Asymmetric Catalysis and Enantioselective Transformations

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While direct applications of this compound in this area are not widely reported, the broader class of imidazole derivatives has been explored for this purpose. The synthesis of chiral imidazole-containing ligands allows for the creation of asymmetric metal catalysts.

For example, 1H-imidazol-4(5H)-ones have been utilized as pronucleophiles in catalytic asymmetric reactions. nih.gov These compounds can be functionalized to create chiral environments, which can then be used to induce enantioselectivity in various chemical transformations. nih.gov The ability to introduce substituents at different positions on the imidazole ring provides a modular approach to designing ligands for specific asymmetric reactions. The synthesis of N-substituted α,α-disubstituted amino acids has been achieved using this methodology. nih.gov

Role in Material Science: Integration into Polymer Architectures and Supramolecular Assemblies

The structural rigidity and coordinating ability of the 4-phenyl-1H-imidazole moiety make it an attractive building block for the construction of advanced materials. Derivatives of this compound have been incorporated into both polymeric structures and supramolecular assemblies.

Coordination polymers, which are extended networks of metal ions linked by organic ligands, represent a significant area of application. For instance, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene has been used to synthesize novel coordination polymers with zinc(II) and copper(II). mdpi.com These materials can exhibit interesting structural features, such as one-dimensional chains. mdpi.com The properties of these coordination polymers, including their thermal stability and luminescent behavior, are influenced by the nature of the metal ion and the co-ligands used in their synthesis. mdpi.com

Supramolecular assemblies based on imidazole derivatives are often governed by non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The phenyl group in 4-phenyl-1H-imidazole derivatives can participate in π-π stacking interactions, which can play a crucial role in the self-assembly of molecules into well-defined architectures. nih.gov These interactions can lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as gas storage and molecular recognition.

Development as Chemical Probes for Receptor Binding Studies (In Vitro, non-biological target systems)

The 4-phenyl-1H-imidazole scaffold is present in a number of molecules designed as inhibitors for various biological targets. While the focus of this article is on non-clinical applications, the principles behind their design as receptor binding agents can be extended to in vitro, non-biological systems. A chemical probe is a small molecule that is used to study and manipulate a biological system, but in this context, we consider its application to non-biological targets.

For example, derivatives of 4-phenyl-1H-imidazole have been investigated as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO). nih.gov The development of such inhibitors often involves synthesizing a library of related compounds and evaluating their binding affinity. This process provides valuable structure-activity relationship (SAR) data, which can inform the design of more potent and selective probes. While IDO is a biological target, the methodologies used to study these interactions, such as binding assays, can be adapted for non-biological receptor systems.

Application in Theoretical Sensor Design and Chemodosimetry

The potential of 4-phenyl-1H-imidazole derivatives in the design of chemical sensors and chemodosimeters is an emerging area of interest. A chemical sensor is a device that transforms chemical information into an analytically useful signal, while a chemodosimeter is a molecule that undergoes an irreversible chemical reaction with an analyte to produce a signal.

The imidazole ring, with its ability to coordinate to metal ions and participate in hydrogen bonding, can act as a recognition site for specific analytes. The phenyl group can be part of a larger chromophoric or fluorophoric system, where binding of an analyte to the imidazole moiety can induce a change in the spectroscopic properties of the molecule.

Methyl 4 Phenyl 1h Imidazol 2 Yl Methyl Amine As a Privileged Scaffold for Complex Molecule Synthesis

Design and Synthesis of Libraries of Imidazole-Based Compounds Incorporating the Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Motif

The design and synthesis of compound libraries based on the this compound scaffold are pivotal for exploring chemical space and discovering molecules with novel properties. The inherent structural features of this motif allow for the systematic introduction of diversity at several key positions.

A plausible synthetic strategy for the core scaffold can be adapted from the synthesis of its structural isomer, 1-methyl-4-phenyl-1H-imidazol-2-amine. researchgate.net A potential route to this compound could begin with the synthesis of 4-phenyl-1H-imidazole-2-carboxaldehyde. This intermediate can be synthesized from α-bromoacetophenone and formamide (B127407), followed by functionalization at the 2-position. nih.gov Reductive amination of the aldehyde with methylamine (B109427) would then yield the target compound.

Library synthesis can be achieved by varying the substituents on the phenyl ring, the imidazole (B134444) nitrogen, and the secondary amine. For instance, a library of analogs can be generated by starting with a range of substituted α-bromoacetophenones. Further diversity can be introduced by N-alkylation or N-arylation of the imidazole ring, and by utilizing a variety of primary amines in the reductive amination step.

Table 1: Potential Points of Diversification for Library Synthesis

Position of ModificationPotential Reagents/Building BlocksResulting Structural Variation
Phenyl Ring (R1)Substituted α-bromoacetophenonesVaried electronic and steric properties of the phenyl group.
Imidazole Nitrogen (R2)Alkyl halides, aryl halidesModification of the imidazole's electronic and lipophilic character.
Amine (R3)Various primary aminesIntroduction of diverse functional groups at the amine terminus.

The synthesis of such libraries can be facilitated by parallel synthesis techniques, allowing for the rapid generation of a multitude of distinct compounds. The resulting library of this compound derivatives can then be utilized in various chemical discovery programs.

Multi-Component Reactions Utilizing this compound as a Key Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. researchgate.net The this compound scaffold, with its reactive amine functionality, is an excellent candidate for participation in various MCRs.

One of the most well-known MCRs is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. In this context, this compound can serve as the amine component, leading to the formation of complex peptidomimetic structures. The versatility of the Ugi reaction allows for the introduction of four points of diversity in a single step, making it a highly efficient method for generating molecular complexity.

Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and an amine. This compound can act as the amine component in this reaction, leading to the formation of novel β-amino carbonyl compounds and other related structures.

The use of this scaffold in MCRs offers a rapid and efficient route to diverse molecular architectures. The products of these reactions can serve as starting points for further chemical exploration or as final compounds in screening libraries.

Table 2: Examples of Multi-Component Reactions Involving an Amine Component

Reaction NameReactantsGeneral Product
Ugi ReactionAldehyde, Amine , Carboxylic Acid, Isocyanideα-Acylamino Carboxamide
Mannich ReactionAldehyde, Amine , Carbonyl Compoundβ-Amino Carbonyl Compound
Strecker SynthesisAldehyde, Amine , Cyanideα-Aminonitrile

Strategies for Scaffold Diversification and Lead Generation in Chemical Discovery (Non-biological focus)

Scaffold diversification is a key strategy in chemical discovery aimed at exploring the chemical space around a promising molecular framework. The this compound scaffold offers numerous opportunities for diversification beyond simple substituent modifications.

One approach is "scaffold hopping," where the core imidazole ring is replaced with other five- or six-membered heterocycles while maintaining the key pharmacophoric features. This can lead to the discovery of novel scaffolds with different physicochemical properties. For instance, the imidazole ring could be replaced with a pyrazole, triazole, or pyridine (B92270) ring.

Another strategy involves the functionalization of the existing scaffold at various positions. The C-5 position of the imidazole ring, for example, can be halogenated and subsequently used in cross-coupling reactions to introduce a wide range of substituents. The secondary amine also provides a handle for further functionalization, such as acylation, sulfonylation, or reductive amination with other aldehydes.

A study on substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives as somatostatin (B550006) receptor 3 agonists demonstrated the potential for lead generation through systematic modification of the scaffold. nih.gov Although the focus of that study was biological, the synthetic strategies employed for diversification are broadly applicable to non-biological chemical discovery. These strategies include the introduction of various substituents on the phenyl ring and modifications of the amine functionality. nih.gov

Bioisosteric Approaches and Structural Analogs of this compound

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a widely used strategy in medicinal chemistry and can be applied in a non-biological context to fine-tune the physicochemical properties of a molecule. nih.gov

For the this compound scaffold, several bioisosteric replacements can be envisioned. The phenyl group, for instance, can be replaced with other aromatic or heteroaromatic rings such as thiophene, pyridine, or pyrazole. nih.gov This can alter the molecule's polarity, solubility, and potential for π-stacking interactions.

The imidazole ring itself can be replaced by other five-membered heterocycles. For example, an oxazole (B20620) or a thiazole (B1198619) ring could be used as a bioisostere for the imidazole, which would change the hydrogen bonding capabilities of the core structure.

The secondary amine can also be a target for bioisosteric replacement. An ether or a thioether linkage could be introduced in place of the amine, which would significantly alter the basicity and hydrogen bonding potential of this part of the molecule.

The development of structural analogs through bioisosteric replacement can lead to the discovery of compounds with improved properties for various applications in materials science and chemical biology.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original Functional GroupBioisosteric ReplacementPotential Change in Properties
Phenyl RingThiophene, Pyridine, PyrazoleAltered polarity, solubility, and π-stacking
Imidazole RingOxazole, Thiazole, TriazoleModified hydrogen bonding capabilities
Secondary AmineEther, ThioetherAltered basicity and hydrogen bonding potential

Emerging Research Directions and Future Outlook for Methyl 4 Phenyl 1h Imidazol 2 Yl Methyl Amine Chemistry

Exploration of Novel Synthetic Methodologies: Flow Chemistry, Electrochemistry, and Photocatalysis

The synthesis of imidazole (B134444) derivatives is continually evolving, with a shift towards more advanced and sustainable methods. While traditional batch syntheses have been effective, the future lies in the adoption of novel methodologies such as flow chemistry, electrochemistry, and photocatalysis for the synthesis of compounds like methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. nih.govnih.govjst.go.jp For the synthesis of this compound, a flow chemistry approach could involve the reaction of a suitable 4-phenyl-1H-imidazole precursor with a methylating agent in a heated and pressurized microreactor. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity. The modular nature of flow systems also enables the integration of in-line purification and analysis, streamlining the entire synthetic process. oup.com

Electrochemistry: Electroorganic synthesis presents a green and efficient alternative to conventional methods that often rely on stoichiometric reagents. elsevierpure.com The synthesis of imidazole derivatives has been shown to be amenable to electrochemical methods, such as the oxidative cyclization of appropriate precursors. elsevierpure.com For this compound, an electrochemical approach could be envisioned for the key imidazole ring formation step, potentially avoiding the use of harsh reagents and simplifying workup procedures.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. researchgate.netthepharmajournal.com The application of photocatalysis to the synthesis of imidazole derivatives is an active area of research. researchgate.net Future studies could explore the use of photoredox catalysis for the construction of the 4-phenyl-1H-imidazol-2-yl core or for the functionalization of the methylamine (B109427) side chain, offering new avenues for the synthesis of this compound and its analogs.

A comparative overview of these emerging synthetic methodologies is presented in the table below.

MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced reaction control, improved safety, scalability, potential for automation and in-line purification. nih.govnih.govjst.go.jp
Electrochemistry Use of electrons as a "green" reagent, avoidance of harsh oxidants/reductants, mild reaction conditions. elsevierpure.com
Photocatalysis Use of visible light as a renewable energy source, mild reaction conditions, access to unique reaction pathways. researchgate.netthepharmajournal.com

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of chemical reactions are becoming increasingly important in this regard.

In-situ NMR and FTIR Spectroscopy: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying and quantifying reactants, intermediates, and products in a reaction mixture without the need for sampling and quenching. elsevierpure.comnih.govresearchgate.net Applying these techniques to the synthesis of this compound would provide valuable kinetic and mechanistic data, helping to identify rate-limiting steps and potential side reactions.

Operando Spectroscopy: This approach involves the application of spectroscopic techniques to a catalytic reaction as it is happening, providing real-time information about the state of the catalyst and the reaction intermediates. nih.govrsc.org For catalytic syntheses of the imidazole core of this compound, operando spectroscopy could reveal the active form of the catalyst and shed light on the catalytic cycle.

The table below summarizes the potential applications of these advanced spectroscopic techniques.

Spectroscopic TechniqueApplication in the Study of this compound Synthesis
In-situ NMR Spectroscopy Real-time monitoring of reactant consumption and product formation, identification of reaction intermediates. nih.gov
In-situ FTIR Spectroscopy Tracking changes in functional groups during the reaction, providing kinetic information. elsevierpure.com
Operando Spectroscopy Elucidating the mechanism of catalytic reactions, identifying the active catalyst species. nih.govrsc.org

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and optimal synthetic routes. thepharmajournal.comnih.govrsc.org The integration of these computational tools into the study of this compound holds immense promise.

Predictive Models for Properties and Activity: Machine learning models can be trained on existing data for imidazole derivatives to predict the physicochemical properties and biological activities of new, unsynthesized analogs of this compound. nih.govjst.go.jpresearchgate.net This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising profiles.

Reaction Optimization and Synthesis Planning: AI algorithms can be used to analyze vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound, including the choice of reagents, solvents, and catalysts. thepharmajournal.comrsc.org Retrosynthesis prediction tools powered by AI can also suggest novel and efficient synthetic routes to the target molecule. elsevierpure.com

The potential applications of AI and ML in this field are outlined in the table below.

AI/ML ApplicationPotential Impact on this compound Research
Property/Activity Prediction Accelerated identification of derivatives with desired biological or material properties. nih.govjst.go.jpresearchgate.net
Reaction Optimization More efficient and higher-yielding synthetic routes, reducing experimental effort. thepharmajournal.comrsc.org
Retrosynthesis Planning Discovery of novel and more efficient synthetic pathways. elsevierpure.com

Sustainability and Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound, a focus on sustainability will be crucial for its future development and potential large-scale production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. mdpi.commdpi.com Future research should focus on developing synthetic strategies for this compound that have a high atom economy, minimizing the generation of waste. nih.gov

Use of Renewable Solvents and Catalysts: The use of environmentally benign solvents, such as water, deep eutectic solvents (DESs), or bio-derived solvents, can significantly reduce the environmental impact of a synthesis. jst.go.jpresearchgate.netnih.gov Similarly, the use of reusable and non-toxic catalysts, including biocatalysts, is a key aspect of green chemistry. The synthesis of 2-aminoimidazoles in greener deep eutectic solvents has already been reported, paving the way for more sustainable routes to the target compound. researchgate.net

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions that proceed at ambient temperature, can further enhance the sustainability of the synthesis of this compound. thepharmajournal.comrsc.org

The table below highlights key green chemistry principles and their potential application.

Green Chemistry PrincipleApplication to this compound Synthesis
High Atom Economy Designing syntheses that minimize byproduct formation. nih.govmdpi.commdpi.com
Use of Green Solvents Employing water, deep eutectic solvents, or bio-renewable solvents. jst.go.jpresearchgate.netnih.gov
Use of Green Catalysts Utilizing reusable heterogeneous catalysts or biocatalysts.
Energy Efficiency Implementing microwave-assisted synthesis or reactions at ambient temperature. thepharmajournal.comrsc.org

Unexplored Reactivity Patterns and Transformative Methodologies

Beyond optimizing the synthesis of the core structure of this compound, future research will likely delve into exploring its unexplored reactivity and developing transformative methodologies for its functionalization.

C-H Activation: Direct C-H activation has emerged as a powerful strategy for the efficient and atom-economical functionalization of organic molecules. nih.govjst.go.jpelsevierpure.com The phenyl and imidazole rings of this compound possess several C-H bonds that could be targeted for direct functionalization, allowing for the rapid synthesis of a diverse range of derivatives without the need for pre-functionalized starting materials. nih.govjst.go.jp

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable for medicinal chemistry applications. This would enable the introduction of various functional groups at a late stage in the synthesis, facilitating the rapid exploration of structure-activity relationships.

Novel Cyclization and Rearrangement Reactions: The discovery of novel cyclization or rearrangement reactions involving the imidazole core or the aminoalkyl side chain could lead to the synthesis of new and complex heterocyclic systems with potentially interesting biological activities.

The table below outlines potential areas for exploring new reactivity.

Area of ExplorationPotential Outcomes for this compound Chemistry
C-H Activation Direct and efficient synthesis of a wide array of functionalized derivatives. nih.govjst.go.jpelsevierpure.com
Late-Stage Functionalization Rapid generation of analogs for structure-activity relationship studies.
Novel Cyclizations Access to new and complex heterocyclic scaffolds with potential biological activity.

Q & A

Q. What are the recommended synthetic routes for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine and related imidazole derivatives?

  • Methodological Answer : Reductive amination and multi-step condensation reactions are commonly employed. For example, reductive amination of aldehydes (e.g., 4-phenyl-1H-imidazole-2-carbaldehyde) with methylamine using sodium cyanoborohydride or hydrogen gas with palladium catalysts achieves high yields . Multi-step syntheses involving arylidene intermediates (e.g., N'-(arylidene)-benzohydrazide derivatives) have also been reported, requiring optimization of solvent systems (e.g., ethanol or DMF) and catalytic conditions (e.g., acetic acid or piperidine) .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • FT-IR : Confirm functional groups (e.g., NH stretching at ~3400 cm⁻¹, C=N imidazole ring vibrations at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify proton environments (e.g., methylene protons adjacent to the imidazole ring at δ 3.8–4.2 ppm) and carbon connectivity .
  • X-ray crystallography : Resolve molecular geometry and confirm stereochemistry, as demonstrated for analogous imidazole derivatives (mean C–C bond length deviation: 0.002 Å) .

Q. What safety protocols are critical for handling imidazole derivatives in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent reflux or high-temperature reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can experimental designs optimize receptor-binding affinity studies for this compound derivatives?

  • Methodological Answer :
  • Virtual Screening : Use molecular docking tools (e.g., AutoDock Vina) to prioritize derivatives targeting receptors like aminergic GPCRs or cholinesterases .
  • In Vitro Assays : Evaluate inhibitory activity via enzymatic assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) and correlate with structural modifications (e.g., substituent effects on IC₅₀ values) .
  • QSAR Modeling : Develop predictive models using descriptors like logP and Hammett constants to guide synthesis .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for imidazole-based compounds?

  • Methodological Answer :
  • Meta-Analysis : Cross-validate data across multiple computational platforms (e.g., Schrödinger, MOE) to identify algorithm-specific biases .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Crystallographic Validation : Compare ligand-receptor co-crystal structures (e.g., PDB entries) with docking poses to assess binding mode accuracy .

Q. How can environmental fate studies assess the persistence of this compound in ecosystems?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301 guidelines to measure aerobic degradation in activated sludge or soil samples over 28 days .
  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC-MS .
  • Ecotoxicology Models : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict toxicity thresholds for aquatic organisms .

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Reactant of Route 1
Reactant of Route 1
methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine
Reactant of Route 2
methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.